Octylamine

Catalog No.
S600221
CAS No.
111-86-4
M.F
C8H19N
M. Wt
129.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octylamine

CAS Number

111-86-4

Product Name

Octylamine

IUPAC Name

octan-1-amine

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

InChI

InChI=1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3

InChI Key

IOQPZZOEVPZRBK-UHFFFAOYSA-N

SMILES

CCCCCCCCN

Solubility

0.00 M

Synonyms

Octylamine; 1-Aminooctane; 1-Octylamine; Amine OD; Armeen 8; Armeen 8D; Caprylamine; Caprylylamine; Farmin 08D; Genamin 8R; Monooctylamine; NSC 9824; Octan-1-amine; Octanamine; n-Octylamine;

Canonical SMILES

CCCCCCCCN

Organic Synthesis:

Octylamine plays a role as a building block in the synthesis of various organic compounds. Its amine group (NH2) readily reacts with other functional groups, making it a versatile starting material for creating complex molecules.

One example is the synthesis of 2H-indazoles and 1H-indazolones, which are classes of heterocyclic compounds with potential applications as myeloperoxidase (MPO) inhibitors. These inhibitors are being studied for their potential role in treating inflammatory diseases [1].

Source

[1] Journal of Medicinal Chemistry, "Synthesis and Biological Evaluation of Novel 2H-Indazoles and 1H-Indazolones as Selective Myeloperoxidase Inhibitors"]()

Materials Science:

Octylamine's hydrophobic (water-repelling) nature and solubility in organic solvents make it valuable in materials science applications.

It can be used as a chain transfer agent in the polymerization process, influencing the properties of resulting polymers. Additionally, octylamine can be incorporated into the structure of functional fluids, modifying their surface properties and behavior for specific applications [2].

Source

[2] ScienceDirect, "Synthesis of Chain Transfer Agents Based on Octylamine for RAFT Polymerization of Styrene"]()

Octylamine is an organic compound classified as a primary aliphatic amine, with the chemical formula C8H19NC_8H_{19}N and a molecular weight of approximately 129.24 g/mol. It appears as a yellow liquid with a strong ammonia-like odor and is characterized by its insolubility in water, having a density of 0.782 g/mL at 25 °C. The compound has a melting point ranging from −5 to −1 °C and a boiling point between 175 and 177 °C . Octylamine is flammable and can produce hazardous gases when reacting with strong reducing agents or acids, making it important to handle with care .

  • Toxicity: Octylamine is harmful if swallowed, inhaled, or absorbed through the skin []. It can cause irritation to eyes, skin, and respiratory system [].
  • Flammability: Octylamine is a flammable liquid that can ignite readily.
  • Reactivity: Reacts with strong acids and oxidizing agents [].
Typical of amines. It can react with acids to form salts through exothermic neutralization reactions. For example, when octylamine reacts with hydrochloric acid, it forms octylamine hydrochloride . Additionally, it can be used as a reactant in the synthesis of complex organic molecules such as 2H-indazoles and 1H-indazolones, which have applications in pharmaceuticals . Octylamine also acts as an extractant for various compounds from aqueous solutions, including p-hydroxybenzoic acid and carboxylates .

Octylamine can be synthesized through several methods:

  • Alkylation of Ammonia: This method involves the reaction of ammonia with octyl halides (e.g., octyl bromide) under controlled conditions.
  • Reduction of Octanoyl Chloride: Octanoyl chloride can be reduced using lithium aluminum hydride or other reducing agents to yield octylamine .
  • One-step Synthesis: Recent studies have explored using octylamine as a fuel in the reduction of iron oxides to produce magnetic iron oxide nanoparticles, demonstrating its versatility in synthetic chemistry .

Octylamine has diverse applications across various fields:

  • Chemical Precursor: It serves as a precursor for synthesizing various chemicals, including amphiphilic copolymers used in polymer coatings for quantum dots, enhancing their solubility in water .
  • Laboratory Reagent: It is utilized in laboratory settings for synthesizing other organic compounds and conducting

Studies on the interactions of octylamine reveal its reactivity profile typical of primary amines. It can form complexes with various acids and may participate in reactions that generate hazardous byproducts such as nitrosamines when in contact with nitrites or nitrates under acidic conditions . Its compatibility with other chemicals must be evaluated carefully to avoid dangerous reactions.

Several compounds share structural similarities with octylamine. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Characteristics
HexylamineC6H15NC_6H_{15}NShorter carbon chain; more soluble in water than octylamine.
DecylamineC10H23NC_{10}H_{23}NLonger carbon chain; higher boiling point; similar reactivity.
DodecylamineC12H27NC_{12}H_{27}NEven longer carbon chain; used primarily in surfactants.
ButylamineC4H11NC_4H_{11}NSignificantly shorter chain; different physical properties.

Uniqueness of Octylamine: Octylamine’s eight-carbon structure provides a balance between hydrophobicity and reactivity, making it particularly useful for applications requiring moderate solubility while retaining significant reactivity typical of amines. Its specific applications in synthesizing amphiphilic copolymers set it apart from shorter-chain amines that may not exhibit similar properties.

The synthesis of octylamine has evolved significantly over recent decades, progressing from batch processes to more efficient continuous systems. Before exploring specific methodologies, it is important to understand the physical and chemical properties of this compound:

PropertyValueReference
Molecular FormulaC8H19N
Molecular Weight129.24 g/mol
Physical StateClear/yellow liquid
Melting Point−5 to −1 °C
Boiling Point175-177 °C
Density0.782 g/mL at 25 °C
Flash Point145 °F
Autoignition Temperature265 °C
pKa10.65 at 25°C
Water Solubility0.2-0.32 g/L at 25°C
OdorStrong fishy ammonia-like
Explosive Limits1.6-8.2% (V)

Continuous-Flow Fixed-Bed Reactor Systems for n-Octylamine Production

Continuous-flow reactor systems represent a significant advancement in octylamine synthesis technology, offering substantial advantages over traditional batch processes in terms of productivity, consistency, and operational efficiency.

The patent CN102070460A describes an innovative method for synthesizing n-octylamine using a fixed-bed reactor that allows for continuous feeding of reactants. In this process, n-octanol and liquid ammonia (in a molar ratio of 1:12-20) are continuously fed by a metering pump into a fixed-bed reactor containing a nickel catalyst bed, with simultaneous introduction of hydrogen.

The fixed bed comprises kieselguhr (diatomaceous earth) loaded nickel catalyst granules with:

  • Grain diameter: 1/8 inch
  • Bed thickness: 40-80 centimeters
  • Catalyst composition: 30-70 weight percent nickel and 30-70 weight percent kieselguhr

Under optimal conditions, this system operates at:

  • Temperature: 150-160°C
  • Pressure: 10-30 atm
  • Reaction time: 5 hours

The resulting product distribution after reaction includes:

  • n-octylamine: 92.58%
  • n-octanol (unreacted): 1.56%
  • Di-octylamine: 4.53%
  • Trioctylamine: 0.12%
  • Isomerization products: 2.68%
  • Organic nitriles: 0.5%

After purification through a concentric-tube column, the final product achieves 99.0% purity.

A more recent patent (CN103664633A) describes an improved continuous synthesis method using a different catalytic system. This approach features:

  • Raw materials: n-caprylic alcohol (octanol) and liquid ammonia
  • Auxiliary gas: hydrogen
  • Feeding method: continuous feeding of n-caprylic alcohol by high-pressure liquid-phase constant-flow pump; sectional feeding of liquid ammonia
  • Optimal molar ratio (alcohol:ammonia): 1:6
  • Reaction pressure: 1.4 MPa
  • Bed temperature: 160°C
  • Space velocity: 30 h-1

This system produces n-octylamine with 99.1% purity, with n-octanol at 0.4% and di-octylamine at 0.2%.

Table 1: Comparison of Continuous-Flow Systems for Octylamine Production

ParameterCN102070460A SystemCN103664633A System
CatalystNickel-kieselguhrCopper-chromium-alumina
Molar Ratio (Alcohol:Ammonia)1:12-201:6
Temperature150-160°C160°C
Pressure10-30 atm1.4 MPa
Primary Amine Yield99.0% (after purification)99.1%
Secondary Amine Content4.53% (before purification)0.2%
Feeding StrategyContinuousContinuous with sectional ammonia feeding

The continuous-flow approach offers several significant advantages:

  • Substantially improved production capacity compared to batch reactors
  • Lower reaction temperatures with consequent energy savings
  • Extended catalyst life
  • Higher selectivity and raw material conversion
  • Reduced production costs
  • Enhanced process safety

Nickel-Diatomite Catalysts in Hydrogenation of Caprylic Nitriles

Nickel catalysts supported on diatomaceous earth (kieselguhr) have demonstrated exceptional efficacy in the hydrogenation of nitriles for the production of primary amines, including octylamine. These catalysts provide an optimal balance of activity, selectivity, and stability for industrial applications.

The preparation of nickel-diatomite catalysts typically involves depositing nickel onto diatomaceous earth support, followed by reduction to generate active metallic nickel sites. The catalyst performance depends critically on several parameters:

  • Nickel loading percentage
  • Metal dispersion
  • Particle size distribution
  • Support porosity and surface area
  • Reduction conditions

For octylamine synthesis, the optimal catalyst composition contains 50 wt% nickel and 50 wt% diatomite, as reported in CN102070460A. This balanced formulation provides sufficient active sites while maintaining structural integrity and mass transfer efficiency.

The mechanism of nitrile hydrogenation to primary amines involves multiple steps:

  • Adsorption of the nitrile onto nickel surface sites
  • Partial hydrogenation to form an imine intermediate
  • Complete hydrogenation to yield the primary amine

Side reactions leading to secondary and tertiary amines occur through condensation reactions between primary amine products and imine intermediates. The design challenge lies in suppressing these side reactions to maximize primary amine selectivity.

Table 2: Factors Affecting Nickel-Diatomite Catalyst Performance in Octylamine Synthesis

ParameterEffect on ActivityEffect on SelectivityOptimal Range
Nickel LoadingIncreases with loading up to a thresholdDecreases at very high loadings30-70 wt%
Particle SizeSmaller particles increase activityLarger particles may improve selectivity1/8 inch diameter
Reaction TemperatureIncreases with temperatureDecreases at higher temperatures150-160°C
H2 PressureEnhances reaction rateImproves primary amine selectivity10-30 atm
Ammonia:Alcohol RatioMinimal effectHigher ratios improve primary amine selectivity12-20:1

Recent innovations in nickel-catalyzed hydrogenation have extended to homogeneous systems. Mueller et al. (2022) demonstrated a homogeneous nickel catalyst for hydrogenative cross-coupling of various nitriles with primary/secondary amines or ammonia. While not specific to octylamine production, these advances present promising approaches that could be adapted to octylamine synthesis with potentially improved selectivity.

Copper-Chromium-Alumina Catalysts for Ammonia-Alcohol Direct Amination

Copper-chromium-alumina catalyst systems represent an important alternative to nickel-based catalysts for direct amination of alcohols with ammonia. These multicomponent catalysts offer advantages including potentially lower cost, reduced susceptibility to poisoning, and operation under milder conditions.

As described in CN103664633A, the optimal catalyst composition for a fixed-bed reactor system includes:

  • Copper (Cu): 1-30%
  • Chromium (Cr): 1-30%
  • Iron (Fe): 0.1-5%
  • Tin (Sn): 0.1-5%
  • Zinc (Zn): 0.1-5%
  • Aluminum oxide: remainder

The alumina support may consist of one or more types (α, β, γ), with γ-alumina being particularly effective. The catalyst is typically prepared by kneading the active components with the carrier, and can be formed into different shapes, with trifolium shape being especially favorable for optimal contact and flow characteristics.

The direct amination mechanism over these catalysts proceeds through several key steps:

  • Alcohol dehydrogenation to form an aldehyde
  • Condensation of the aldehyde with ammonia to form an imine
  • Hydrogenation of the imine to form the primary amine

Each metal component in this multicomponent catalyst serves a specific function:

  • Copper facilitates dehydrogenation of the alcohol
  • Chromium enhances catalytic activity and stability
  • Iron, tin, and zinc serve as modifiers to improve selectivity
  • Alumina provides structural support and may contribute acidic sites

Table 3: Performance Comparison of Different Catalyst Systems for Octylamine Synthesis

Catalyst SystemTemperaturePressureAlcohol:Ammonia RatioPrimary Amine SelectivityReference
Cu-Cr-Al2O3160°C1.4 MPa1:699.1%
Ni-Kieselguhr150-160°C10-30 atm1:12-2092.6% (crude)
Raney Ni-Cr150-275°CNot specified3-4:1 (excess NH3)High (unspecified)

The exceptional selectivity of the copper-chromium-alumina system (99.1% n-octylamine) demonstrates its effectiveness for primary amine synthesis. The relatively lower ammonia:alcohol ratio (6:1) compared to nickel-based systems (12-20:1) represents an economic advantage, reducing ammonia usage while maintaining high selectivity.

Solvent-Free Ammonolytic Dehydrogenation Pathways Using Bifunctional Catalysts

Solvent-free approaches to amine synthesis offer significant environmental and economic advantages. Bifunctional catalysts that can facilitate multiple reaction steps without requiring solvents represent an important advance in sustainable octylamine production.

US3347926A describes an improved ammonolysis process using a Raney nickel catalyst containing chromium, which permits operation at lower temperatures (150-275°C) than conventional processes. The catalyst is prepared from an alloy containing:

  • Aluminum: 45-65% by weight
  • Nickel: 34-50% by weight
  • Chromium: 1-5% by weight

The bifunctional nature of these catalysts enables them to catalyze both dehydrogenation (primarily from nickel) and dehydration/condensation reactions (from the support and promoters), allowing multiple reaction steps to proceed without additional catalysts or solvents.

The distribution of primary, secondary, and tertiary amines in the product depends on several reaction parameters:

Table 4: Effect of Reaction Conditions on Product Distribution in Ammonolysis

ConditionEffect on Primary AmineEffect on Secondary/Tertiary Amines
Higher TemperatureDecreases selectivityIncreases formation
Longer Reaction TimeDecreases selectivityIncreases formation
Higher NH3:Alcohol RatioIncreases selectivityDecreases formation
Catalyst ConcentrationComplex effectComplex effect

For primary amine production, a 3-4 fold molar excess of ammonia is typically recommended. Under optimal conditions, using butanol as an example (which would be similar for octanol), the process yielded primary and secondary amines in a weight ratio of 2.7:1, with no tertiary amines detected.

The solvent-free ammonolysis pathway offers several advantages:

  • Elimination of solvent recovery and disposal
  • Reduced energy requirements
  • Simplified downstream processing
  • Higher space-time yields
  • Lower environmental impact

This approach is adaptable to both batch and continuous operations, with the catalyst either charged as a slurry with reactants or used as a fixed bed in granular form. This versatility makes it suitable for various production scales and reactor configurations.

Isotopic Labeling Strategies for Deuterated Octylamine Derivatives

Isotopically labeled compounds have significant value in research applications, serving as internal standards in analytical methods, tracers in metabolic studies, and tools for mechanistic investigations. While the search results provide limited specific information on isotopic labeling of octylamine, several approaches can be inferred from related amine labeling methodologies.

Mueller et al. (2022) mentioned the application of homogeneous nickel catalysts for 15N-isotope labeling in amine synthesis. This approach could potentially be adapted for preparing 15N-labeled octylamine for environmental and biological studies.

For deuterated octylamine derivatives, several synthetic strategies could be employed:

Table 5: Potential Approaches for Preparing Deuterated Octylamine Derivatives

ApproachDescriptionAdvantagesChallenges
Reduction with D2Hydrogenation of octanenitrile using D2 instead of H2High isotopic purityCost of D2; specialized equipment
Deuterated PrecursorsUse of deuterated octanol in ammonolysisPosition-specific labelingMulti-step synthesis required
H/D ExchangeExchange of hydrogen atoms in existing octylamineSimpler processIncomplete exchange; positional control
Catalytic D2O ReactionReaction in D2O under catalytic conditionsEconomical D sourceLimited to exchangeable positions

Applications of isotopically labeled octylamine derivatives include:

  • Mass spectrometric quantification standards
  • Mechanistic studies of reactions involving amines
  • Pharmacokinetic investigations
  • Surface adsorption and interaction studies
  • Environmental fate monitoring

While specific examples of deuterated octylamine applications are not detailed in the search results, the National Institute of Standards and Technology (NIST) database includes information on related compounds such as N,N-di(allyl)-octylamine, indicating the potential for various derivatization approaches with isotopic labels.

The development of efficient methods for isotopic labeling of octylamine remains an important research area, with opportunities to leverage the catalytic systems described earlier while incorporating isotopic sources.

Physical Description

Octanamine appears as a yellow liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Liquid

XLogP3

3.1

Boiling Point

179.6 °C

LogP

2.9 (LogP)

Melting Point

0.0 °C

UNII

SF0V8U4T67

Related CAS

142-95-0 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 719 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (95.55%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (74.55%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (25.45%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (15.3%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (17.25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (99.86%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.4%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (29.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (12.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (29.9%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.97 mmHg

Pictograms

Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

111-86-4
68037-94-5

Wikipedia

Octylamine

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Wholesale and retail trade
1-Octanamine: ACTIVE
Amines, C8-18 and C18-unsatd. alkyl: ACTIVE

Dates

Modify: 2023-08-15

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